6,12-Dimethoxy-5,11-diphenylchrysene
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Overview
Description
6,12-Dimethoxy-5,11-diphenylchrysene is a chemical compound with the molecular formula C30H22O2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and features methoxy groups at the 6 and 12 positions, as well as phenyl groups at the 5 and 11 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Dimethoxy-5,11-diphenylchrysene typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable chrysene derivative, followed by the introduction of methoxy groups and phenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,12-Dimethoxy-5,11-diphenylchrysene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
6,12-Dimethoxy-5,11-diphenylchrysene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 6,12-Dimethoxy-5,11-diphenylchrysene involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups can influence the compound’s electronic properties, enabling it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6,12-Dihydroxy-5,11-diphenylchrysene: Similar structure but with hydroxyl groups instead of methoxy groups.
5,11-Diphenylchrysene: Lacks the methoxy groups, affecting its chemical reactivity and properties.
6,12-Dimethoxy-5,11-diphenylbenzo[a]pyrene: A related polycyclic aromatic hydrocarbon with a different core structure.
Uniqueness
6,12-Dimethoxy-5,11-diphenylchrysene is unique due to the presence of both methoxy and phenyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
142581-48-4 |
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Molecular Formula |
C32H24O2 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
6,12-dimethoxy-5,11-diphenylchrysene |
InChI |
InChI=1S/C32H24O2/c1-33-31-25-19-11-9-17-23(25)30-28(22-15-7-4-8-16-22)32(34-2)26-20-12-10-18-24(26)29(30)27(31)21-13-5-3-6-14-21/h3-20H,1-2H3 |
InChI Key |
MWQDBYKWEGXSJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C3=CC=CC=C31)C(=C(C4=CC=CC=C42)OC)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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